Sodium citrate

Catalog No.
S004644
CAS No.
68-04-2
M.F
C6H8Na3O7+3
M. Wt
261.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium citrate

CAS Number

68-04-2

Product Name

Sodium citrate

IUPAC Name

trisodium;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C6H8Na3O7+3

Molecular Weight

261.09 g/mol

InChI

InChI=1S/C6H8O7.3Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1

InChI Key

HRXKRNGNAMMEHJ-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+]

Solubility

29.4g/L
White, odorless crystals, granules or powder; cool, saline taste. Stable in air; becomes anhydrous at 150 °C. Sol in 1.3 parts water, 0.6 part boiling water. Insol in alcohol. The aqueous soln is slightly alkaline to litmus; pH about 8; /Dihydrate/
Solubility in water, g/100ml at 25 °C: 42.5

Synonyms

anhydrous sodium citrate, Citra ph, Monosodium Citrate, sodium citrate, sodium citrate dihydrate, Sodium Citrate Monobasic, sodium citrate, anhydrous, trisodium citrate dihydrate

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na+].[Na+].[Na+]

Description

The exact mass of the compound Sodium citrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 29.4g/lsolubility in water, g/100ml at 25 °c: 42.5. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Food Preservatives. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: EPA Safer Chemical Functional Use Classes -> Chelating Agents;Preservatives and Antioxidants;Processing Aids and Additives. However, this does not mean our product can be used or applied in the same or a similar way.
  • Act as an anticoagulant

    When blood is drawn for testing, it naturally begins to clot. Sodium citrate binds to calcium ions in the blood, preventing them from participating in the clotting cascade. This allows for blood collection and analysis without clotting .

  • Treat metabolic acidosis

    Metabolic acidosis is a condition where the body produces too much acid or cannot eliminate it effectively. Sodium citrate acts as an alkalinizing agent, meaning it helps neutralize excess acid in the blood and urine .

Sodium Citrate and Exercise Performance

The potential ergogenic (performance-enhancing) effects of sodium citrate are a topic of ongoing research. Some studies suggest that pre-exercise administration of sodium citrate may improve performance in short-duration, high-intensity exercise (lasting 1-7 minutes) . This effect is thought to be related to its ability to increase blood pH (alkalinity). However, results from different studies have been inconsistent, and the optimal ingestion protocol (dosage, timing, form) remains unclear .

Sodium citrate is a salt formed by the reaction of citric acid (C6H6O7) with sodium hydroxide (NaOH). It can exist in various forms depending on the number of sodium atoms replacing the hydrogens in citric acid. The most common form, trisodium citrate (Na3C6H5O7), is often simply referred to as "sodium citrate" []. It has a slightly tart, salty flavor and acts as a mild alkali.

Sodium citrate's significance in scientific research stems from its unique properties. It chelates metal ions, prevents blood clotting, and regulates acidity, making it valuable in various experiments and applications [].


Molecular Structure Analysis

Trisodium citrate has a complex molecular structure. Citric acid, the backbone, is a six-carbon molecule with three carboxylic acid groups (COOH) and a hydroxyl group (OH) []. Each sodium atom replaces a hydrogen atom from a carboxylic acid group, resulting in a negatively charged citrate ion (C6H5O7³⁻). Three sodium cations (Na⁺) balance the charge, forming the ionic compound Na3C6H5O7.

A key feature of the structure is the presence of multiple carboxylate groups. These groups can form hydrogen bonds with other molecules, influencing solubility and reactivity [].


Chemical Reactions Analysis

Sodium citrate undergoes various chemical reactions relevant to scientific research. Here are a few examples:

  • Synthesis: Sodium citrate is typically produced by neutralizing citric acid with sodium hydroxide [].
C6H6O7 (aq) + 3NaOH (aq) → Na3C6H5O7 (aq) + 3H2O (l)
  • Blood anticoagulation

    Sodium citrate binds calcium ions (Ca²⁺) in blood, preventing them from participating in the clotting cascade. This property makes it a common anticoagulant for blood collection and storage [].

  • Chelation

    Sodium citrate can form complexes with metal ions, effectively sequestering them. This property is utilized in various research applications, such as water softening and decontamination of heavy metals [].


Physical And Chemical Properties Analysis

  • Appearance: White, crystalline powder or granules [].
  • Melting point: 358°C (decomposition) [].
  • Solubility: Highly soluble in water, slightly soluble in alcohol [].
  • pH: A 10% solution in water has a pH of around 7.5-8.0.
  • Stability: Stable at room temperature, but decomposes at high temperatures [].

Acidity regulation

Sodium citrate acts as a buffer, neutralizing excess acid in solutions. It donates protons (H⁺) from its carboxylate groups, raising the pH. This property is valuable in maintaining a constant pH for biological experiments or during food processing [].

Blood clotting inhibition

As mentioned earlier, sodium citrate chelates calcium ions, essential for blood clotting. By binding calcium, it prevents the formation of fibrin, a protein necessary for clot formation [].

Sodium citrate is generally considered safe for consumption in the amounts typically found in food or used as a medication []. However, excessive intake can cause diarrhea or upset stomach.

For research purposes, sodium citrate is not flammable or explosive. However, it can irritate the skin and eyes upon contact. Proper personal protective equipment (PPE) should be worn when handling the compound [].

Physical Description

Other Solid; Liquid; Dry Powder, Liquid, Other Solid; Liquid, Other Solid; Dry Powder

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

260.99631044 g/mol

Monoisotopic Mass

260.99631044 g/mol

Boiling Point

BP: Decomposes at red heat /Dihydrate/

Heavy Atom Count

16

Melting Point

>300 °C

UNII

RS7A450LGA

GHS Hazard Statements

Aggregated GHS information provided by 158 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 72 of 158 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 86 of 158 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used as an anticoagulant during plasmophoresis as well as a neutralizing agent in the treatment of upset stomach and acidic urine.
FDA Label

Therapeutic Uses

...USED AS AN EXPECTORANT...& SYSTEMIC ALKALIZER. SALINE EXPECTORANTS ARE ESPECIALLY USEFUL WHEN IT IS DESIRED TO LIQUEFY THICK, TENACIOUS SPUTUM. IN THE BODY, SODIUM CITRATE IS OXIDIZED TO BICARBONATE & EXCRETED IN THE URINE; THUS, WHEN GIVEN ORALLY IT IS USEFUL IN ACIDOSIS & TO OVERCOME EXCESSIVE URINARY ACIDITY.
SODIUM CITRATE ALSO HAS A DIURETIC...ACTION.
SODIUM CITRATE ALSO INCREASES THE URINARY EXCRETION OF CALCIUM. THEREFORE, IT HAS BEEN EMPLOYED IN HYPERCALCEMIA & TO FACILITATE ELIMINATION OF LEAD IN POISONING DUE TO THE LATTER AGENT. /SRP: FORMER USE/
MEDICATION (VET): ANTICOAGULANT FOR COLLECTION OF BLOOD /SRP: FORMER USE/

Pharmacology

Citrate prevents activation of the clotting cascade by chelating calcium ions. Citrate neutralizes acid in the stomach and urine, raising the pH [L790].
Sodium Citrate is the sodium salt of citrate with alkalinizing activity. Upon absorption, sodium citrate dissociates into sodium cations and citrate anions; organic citrate ions are metabolized to bicarbonate ions, resulting in an increase in the plasma bicarbonate concentration, the buffering of excess hydrogen ion, the raising of blood pH, and potentially the reversal of acidosis. In addition, increases in free sodium load due to sodium citrate administration may increase intravascular blood volume, facilitating the excretion of bicarbonate compounds and an anti-urolithic effect.

MeSH Pharmacological Classification

Food Preservatives

ATC Code

B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05C - Irrigating solutions
B05CB - Salt solutions
B05CB02 - Sodium citrate

Mechanism of Action

Citrate chelates free calcium ions preventing them from forming a complex with tissue factor and coagulation factor VIIa to promote the activation of coagulation factor X. This inhibits the extrinsic initiation of the coagulation cascade. Citrate may also exert an anticoagulant effect via a so far unknown mechanism as restoration of calcium concentration does not fully reverse the effect of citrate. Citrate is a weak base and so reacts with hydrochloric acid in the stomach to raise the pH. It it further metabolized to bicarbonate which then acts as a systemic alkalizing agent, raising the pH of the blood and urine. It also acts as a diuretic and increases the urinary excretion of calcium.

Pictograms

Irritant

Irritant

Other CAS

68-04-2
994-36-5

Absorption Distribution and Excretion

Tmax of 98-130min.
Largely eliminated through hepatic metabolism with very little cleared by the kidneys.
19-39L.
Total clearance of 313-1107mL/min.
IN THE BODY, SODIUM CITRATE IS OXIDIZED TO BICARBONATE & EXCRETED IN THE URINE...

Metabolism Metabolites

Citrate is metabolized to bicarbonate in the liver and plays a role as an intermediate in the citric acid cycle.
IN THE BODY, SODIUM CITRATE IS OXIDIZED TO BICARBONATE...

Wikipedia

Trisodium citrate

Drug Warnings

WHEN GIVEN IN EXCESS AMT SODIUM CITRATE MAY PRODUCE ALKALOSIS & MAY CAUSE TETANY OR DEPRESS THE HEART BY DECREASING THE IONIZED CALCIUM LEVEL OF THE BLOOD.

Biological Half Life

18-54 min

Use Classification

EPA Safer Chemical Functional Use Classes -> Chelating Agents;Preservatives and Antioxidants;Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Methods of Manufacturing

USUALLY BY ADDING SODIUM CARBONATE TO A SOLN OF CITRIC ACID UNTIL EFFERVESCENCE CEASES, EVAPORATING, AND GRANULATING THE PRODUCT.
Sodium sulfate soln is treated with calcium citrate, filtered, concentrated and crystallized. /Dihydrate/

General Manufacturing Information

Textiles, apparel, and leather manufacturing
Miscellaneous Manufacturing
All Other Chemical Product and Preparation Manufacturing
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Food, beverage, and tobacco product manufacturing
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt (1:3): ACTIVE

Analytic Laboratory Methods

MODIFICATION OF USP METHOD FOR ASSAY OF SYSTEMIC ALKALIZER SOLN CONTAINING MIXT OF CITRATE & CITRIC ACID IS PRESENTED. IT INVOLVES TWO TITRATIONS & ION-EXCHANGE CHROMATOGRAPHY.

Storage Conditions

KEEP WELL CLOSED. /PENTAHYDRATE/

Stability Shelf Life

STABLE IN AIR /DIHYDRATE/
NOT AS STABLE AS DIHYDRATE; DRYING OUT ON EXPOSURE TO AIR & ALSO CAKING /PENTAHYDRATE/

Dates

Modify: 2023-09-13
Mann KG, Whelihan MF, Butenas S, Orfeo T: Citrate anticoagulation and the dynamics of thrombin generation. J Thromb Haemost. 2007 Oct;5(10):2055-61. [PMID:17883701]
Palta S, Saroa R, Palta A: Overview of the coagulation system. Indian J Anaesth. 2014 Sep;58(5):515-23. doi: 10.4103/0019-5049.144643. [PMID:25535411]
Kramer L, Bauer E, Joukhadar C, Strobl W, Gendo A, Madl C, Gangl A: Citrate pharmacokinetics and metabolism in cirrhotic and noncirrhotic critically ill patients. Crit Care Med. 2003 Oct;31(10):2450-5. [PMID:14530750]
Zheng Y, Xu Z, Zhu Q, Liu J, Qian J, You H, Gu Y, Hao C, Jiao Z, Ding F: Citrate Pharmacokinetics in Critically Ill Patients with Acute Kidney Injury. PLoS One. 2013 Jun 18;8(6):e65992. doi: 10.1371/journal.pone.0065992. Print 2013. [PMID:23824037]
Li K, Xu Y: Citrate metabolism in blood transfusions and its relationship due to metabolic alkalosis and respiratory acidosis. Int J Clin Exp Med. 2015 Apr 15;8(4):6578-84. eCollection 2015. [PMID:26131288]
FDA Monograph: Sodium Citrate Tablet
FDA Monograph: Sodium Citrate Liquid
TOXNET: Trisodium Citrate
SMPDB: Citric Acid Cycle

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